

Physical properties of 2,3-Diphenyl-1H-indole (melting point, solubility)

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2,3-Diphenyl-1H-indole

Cat. No.: B1293544

[Get Quote](#)

Physical Properties of 2,3-Diphenyl-1H-indole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the known physical properties of **2,3-Diphenyl-1H-indole**, a heterocyclic aromatic compound of significant interest in medicinal chemistry and materials science. This document collates available data on its melting point and solubility, presents a detailed experimental protocol for the synthesis of a key derivative, and includes a visual representation of the synthetic workflow.

Core Physical Properties

2,3-Diphenyl-1H-indole is a solid, crystalline substance at room temperature. Its physical characteristics are crucial for its handling, purification, and application in various experimental and industrial settings.

Melting Point

The melting point of a compound is a critical indicator of its purity. For **2,3-Diphenyl-1H-indole**, the reported melting point is in the range of 122.0 to 126.0 °C. A sharp melting range within this window is indicative of a high-purity sample.

Physical Property	Value
Melting Point	122.0 - 126.0 °C

Solubility Profile

While specific quantitative solubility data for **2,3-Diphenyl-1H-indole** in a range of organic solvents is not extensively documented in publicly available literature, its chemical structure—a largely nonpolar aromatic system with a polar N-H group—allows for qualitative predictions. As an intermediate in pharmaceutical synthesis, it is expected to be soluble in common organic solvents.

Solvent	Predicted Solubility	Rationale
Dimethylformamide (DMF)	Soluble	A polar aprotic solvent capable of hydrogen bonding with the indole N-H group.
Dichloromethane (DCM)	Soluble	A common, relatively nonpolar organic solvent that can solvate the large aromatic structure.
Chloroform	Soluble	Similar to dichloromethane, it is a good solvent for many organic compounds.
Ethyl Acetate	Soluble	A moderately polar solvent that can interact with both the polar and nonpolar regions of the molecule.
Methanol	Sparingly Soluble	A polar protic solvent; the large nonpolar surface area of the molecule may limit high solubility.
Water	Insoluble	The hydrophobic nature of the diphenyl-substituted indole ring system makes it immiscible with water.

Experimental Protocols

The following section details a representative experimental protocol for the synthesis of a functionalized derivative of **2,3-Diphenyl-1H-indole**, specifically 2,3-diphenyl-5-bromo-6-formyl-1H-indole. This Vilsmeier-Haack reaction is a common method for the formylation of electron-rich aromatic compounds like indoles.^[1]

Synthesis of 2,3-diphenyl-5-bromo-6-formyl-1H-indole

Materials:

- 5-bromo-**2,3-diphenyl-1H-indole**
- Dimethylformamide (DMF)
- Phosphorus oxychloride (POCl_3)

Procedure:

- A solution of 5-bromo-**2,3-diphenyl-1H-indole** (1.0 equivalent) is prepared in dimethylformamide (DMF).
- The solution is cooled in an ice bath.
- Phosphorus oxychloride (POCl_3 , approximately 2.0 equivalents) is added dropwise to the cooled solution while maintaining the temperature.
- Following the addition, the reaction mixture is stirred at room temperature for a specified period to allow for the completion of the formylation reaction.
- The reaction is quenched by carefully pouring the mixture into ice water.
- The resulting precipitate, 2,3-diphenyl-5-bromo-6-formyl-1-H-indole, is collected by filtration.
- The crude product is washed with water and can be further purified by recrystallization from an appropriate solvent, such as ethanol.

Visualizing the Synthesis: An Experimental Workflow

The synthesis of 2,3-diphenyl-5-bromo-6-formyl-1-H-indole can be represented as a clear experimental workflow. This diagram illustrates the key steps and reagents involved in the process.

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for the formylation of 5-bromo-2,3-diphenyl-1H-indole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rroij.com [rroij.com]
- To cite this document: BenchChem. [Physical properties of 2,3-Diphenyl-1H-indole (melting point, solubility)]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1293544#physical-properties-of-2-3-diphenyl-1h-indole-melting-point-solubility>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com